molecular formula C13H11NS B1581041 Thiobenzanilide CAS No. 636-04-4

Thiobenzanilide

Cat. No.: B1581041
CAS No.: 636-04-4
M. Wt: 213.3 g/mol
InChI Key: BOQKCADLPNLYCZ-UHFFFAOYSA-N
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Description

Thiobenzanilide is a useful research compound. Its molecular formula is C13H11NS and its molecular weight is 213.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2580. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Thiobenzanilides have demonstrated significant anticancer activity, particularly against human melanoma cells. The mechanism underlying this effect involves the induction of cytotoxicity, higher than that caused by nitrobenzanilides, leading to G2/M phase arrest and early apoptosis in A375 cells. The apoptosis is mediated by the disruption of mitochondrial function, evidenced by the loss of mitochondrial membrane potential, reduction in ATP synthesis, increased reactive oxygen species (ROS) generation, and activation of caspase-3 (Hu et al., 2008).

Antimycobacterial and Enzyme Inhibition

Thiobenzanilides have shown promising results in vitro as antimycobacterial agents and isocitrate lyase inhibitors, which could offer new avenues for tuberculosis treatment. Some thiobenzanilide derivatives exhibited inhibition potential comparable to the standard compound, 3-nitropropionic acid, suggesting their utility in developing novel antimycobacterial therapies (Kozic et al., 2012).

Synthesis Techniques

The palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides through C-H functionalization/C-S bond formation has been achieved. This innovative method highlights the versatility of thiobenzanilides in synthetic chemistry, enabling the production of variously substituted benzothiazoles with good yields and functional group tolerance (Inamoto et al., 2008).

Mechanism of Action

Target of Action

Thiobenzanilide and its derivatives have been found to exhibit cytotoxic potential against various cancer cells, including melanoma cells (A375) and hormone-dependent breast cancer (MCF-7) cells . These cancer cells are the primary targets of this compound. The role of these targets is crucial as they are involved in the proliferation and survival of cancer cells.

Mode of Action

It has been observed that this compound derivatives induce antiproliferative effects, leading to cell growth cycle perturbations, aberrant mitochondrial function, and subsequent apoptotic cell death . This suggests that this compound interacts with its targets, disrupting their normal functions and leading to changes that result in the death of the cancer cells.

Biochemical Pathways

Given its observed effects on cell growth cycles and mitochondrial function, it can be inferred that this compound likely impacts pathways related to cell cycle regulation and apoptosis . The downstream effects of these disruptions would include halted cell proliferation and induced cell death, contributing to its anticancer effects.

Pharmacokinetics

It has been mentioned that adme predictions confirm the potential of the best this compound compounds . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy as a therapeutic agent.

Result of Action

The primary molecular and cellular effects of this compound’s action are the induction of antiproliferative effects and apoptosis in cancer cells . Most of the tested this compound derivatives showed significant cytotoxic potential against melanoma cells (A375) and hormone-dependent breast cancer (MCF-7) cells . These effects contribute to the overall anticancer activity of this compound.

Biochemical Analysis

Biochemical Properties

Thiobenzanilide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with various biomolecules, leading to significant biochemical effects. For instance, this compound derivatives have demonstrated strong biological activity, including antimycotic and antifungal actions . These interactions often involve binding to specific enzymes or proteins, which can alter their activity and lead to downstream effects on cellular processes.

Cellular Effects

This compound has been observed to exert significant effects on different types of cells and cellular processes. In melanoma cells (A375) and hormone-dependent breast cancer cells (MCF-7), this compound derivatives have shown cytotoxic potential, leading to cell death through mechanisms such as apoptosis . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties. For example, this compound has been found to induce oxidative stress in cancer cells, which can lead to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound derivatives have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death . Additionally, this compound can disrupt mitochondrial function, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound derivatives can maintain their cytotoxic activity over extended periods, with some compounds demonstrating significant stability . The degradation of this compound and its derivatives can also occur, which may influence their long-term efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound derivatives exhibit dose-dependent cytotoxicity, with higher doses leading to increased cell death . At very high doses, this compound can also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to affect metabolic flux and metabolite levels, contributing to its overall biochemical effects . For example, this compound can modulate the activity of enzymes involved in oxidative stress pathways, leading to changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its overall activity and efficacy . For instance, this compound derivatives have been observed to accumulate in cancer cells, where they exert their cytotoxic effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, this compound has been shown to localize to mitochondria, where it disrupts mitochondrial function and induces cell death .

Properties

IUPAC Name

N-phenylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQKCADLPNLYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060908
Record name Benzenecarbothioamide, N-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-04-4
Record name Thiobenzanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbothioamide, N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2580
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Record name Benzenecarbothioamide, N-phenyl-
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Record name Benzenecarbothioamide, N-phenyl-
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Record name Thiobenzanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of thiobenzanilide?

A1: this compound has the molecular formula C13H11NS and a molecular weight of 213.30 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), and mass spectrometry (MS). IR spectroscopy is particularly useful for studying the conformation of this compound, as the ν(N–H) bands can be used to determine the abundance of the Z and E conformations []. Researchers have also utilized NMR to study the transmission of substituent effects through the thiocarboxamide group in thiobenzanilides [].

Q3: What solvents are commonly used for reactions involving this compound?

A: this compound has been utilized in various solvents depending on the specific reaction. For instance, researchers have used anhydrous acetonitrile to study the electrochemical oxidation of this compound []. Other reported solvents include tetrachloromethane for IR studies [], dioxane/water mixtures for oxidation studies [], and dimethylformamide or acetonitrile for Eschenmoser coupling reactions [, ].

Q4: Can this compound act as a ligand in metal catalysis?

A: Yes, this compound can act as a ligand in metal catalysis. For example, a copper(II)-thiobenzanilide combination has been reported as a robust heterogeneous catalytic system for the synthesis of 1,4-disubstituted-1,2,3-triazoles under click conditions []. In this case, this compound acts as both a reducing agent for Cu(II) to Cu(I) and a ligand for the copper catalyst.

Q5: Have there been any computational studies on thiobenzanilides?

A: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been employed to investigate the conformational equilibrium of the C–N bond in 4,4′-disubstituted thiobenzanilides []. These calculations helped to understand the substituent effects on the equilibrium and provided insights into the failure of the Hammett equation to describe these effects.

Q6: How does the introduction of fluorine atoms affect the biological activity of thiobenzanilides?

A: The introduction of fluorine atoms, particularly at the 3'- and 4'- positions of thiobenzanilides, has been shown to increase their antimycobacterial activity against atypical strains [, ]. This effect is attributed to the electron-withdrawing nature of fluorine, which can influence the compound's interaction with its biological target.

Q7: Does the substituent on the phenyl ring of this compound influence its biological activity?

A: Yes, the substituent on the phenyl ring significantly impacts the biological activity of thiobenzanilides. For example, 2,4-dihydroxythis compound and its analogues exhibit strong biological activity. Studies revealed that their fungistatic activity against various yeast and mould strains is influenced by their lipophilicity and electronic properties, which can be modified by altering the substituents on the phenyl ring [].

Q8: What analytical techniques are used to monitor the oxidation of this compound?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) has proven to be a valuable technique for monitoring the oxidation of this compound []. The method allows for the separation and simultaneous determination of this compound and its various oxidation products, providing insights into the reaction kinetics and mechanism.

Q9: What are some historical milestones in this compound research?

A: Early research on thiobenzanilides focused on their synthesis and conformational analysis, utilizing IR spectroscopy and later DFT calculations [, ]. The discovery of their biological activity, particularly against Mycobacterium tuberculosis and other atypical strains, marked a significant milestone [, ]. Subsequent research focused on understanding the structure-activity relationship and developing more potent and selective analogues [, , ].

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